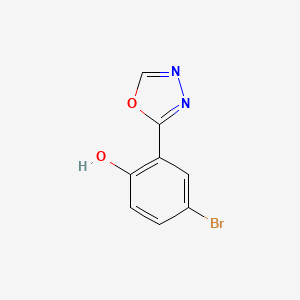

4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of immense importance in the field of medicinal chemistry. ijnrd.orgijsrtjournal.com These structures are integral to a vast array of biological processes, forming the core of many essential biomolecules such as vitamins, hormones, and nucleic acids (DNA and RNA). ijsrtjournal.com Over 90% of new drugs contain heterocyclic moieties, underscoring their critical role in drug discovery and development. semanticscholar.orgresearchgate.net

The prevalence of heterocyclic scaffolds in pharmaceuticals stems from their ability to provide a rigid framework upon which various functional groups can be appended. This allows for the precise spatial orientation of substituents, facilitating specific interactions with biological targets like enzymes and receptors. ijnrd.org Furthermore, the inclusion of heteroatoms such as nitrogen, oxygen, and sulfur can influence the physicochemical properties of a molecule, including its solubility, lipophilicity, polarity, and hydrogen bonding capacity, all of which are crucial for drug efficacy. researchgate.net Heterocyclic compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. semanticscholar.orgresearchgate.net

Overview of 1,3,4-Oxadiazole (B1194373) as a Versatile Pharmacophore and its Derivatives

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. rroij.com This particular isomer of oxadiazole is a well-established and important pharmacophore in medicinal chemistry due to its diverse biological activities. rroij.comnih.govxisdxjxsu.asia The 1,3,4-oxadiazole nucleus is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. It is a rigid, planar, and electron-deficient ring that can participate in various non-covalent interactions with biological targets.

Derivatives of 1,3,4-oxadiazole have been reported to possess a broad range of pharmacological effects, including:

Anticancer activity : Many 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. nih.govsci-hub.se

Antimicrobial activity : These compounds have shown efficacy against a spectrum of bacteria and fungi. nih.govresearchgate.net

Anti-inflammatory and analgesic properties : Certain derivatives exhibit significant anti-inflammatory and pain-relieving effects. nih.govmdpi.com

Anticonvulsant activity : The 1,3,4-oxadiazole scaffold has been incorporated into molecules with potential for treating seizures. rroij.com

Antitubercular activity : Some derivatives have been investigated for their activity against Mycobacterium tuberculosis. pharmatutor.org

The versatility of the 1,3,4-oxadiazole ring allows for the synthesis of a vast library of derivatives with tailored biological activities, making it a privileged scaffold in drug discovery. xisdxjxsu.asia

Importance of Phenolic Moieties in Bioactive Chemical Compounds

Phenolic compounds are characterized by the presence of a hydroxyl group directly attached to an aromatic ring. youtube.com This structural feature is ubiquitous in nature and is found in a wide array of bioactive molecules, including many plant-derived natural products. nih.gov The phenolic moiety is a key contributor to the biological activity of many compounds, primarily due to its antioxidant properties and its ability to act as a hydrogen bond donor. nih.gov

The antioxidant activity of phenols arises from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases such as cancer and cardiovascular disorders. nih.gov The number and position of hydroxyl groups on the aromatic ring influence the antioxidant potential of the phenolic compound. nih.gov

In addition to their antioxidant capacity, phenolic hydroxyl groups can engage in hydrogen bonding interactions with amino acid residues in the active sites of enzymes and receptors, contributing to the binding affinity and selectivity of a drug molecule. nih.gov Phenolic compounds have been shown to possess a wide range of health benefits, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. nih.govnih.gov

Contextualizing 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol: A Brominated Phenolic Oxadiazole Derivative

The chemical compound 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol integrates the key structural features discussed in the preceding sections into a single molecule. Its structure consists of a phenol (B47542) ring substituted with a bromine atom at the 4-position and a 1,3,4-oxadiazole ring at the 2-position. evitachem.comsigmaaldrich.com

The synthesis of this compound typically involves the bromination of a phenolic precursor followed by the formation of the oxadiazole ring through cyclization reactions. evitachem.com The presence of the bromine atom, a halogen, can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its membrane permeability and binding interactions with biological targets.

This molecule is classified as a heterocyclic compound due to the 1,3,4-oxadiazole ring, and as a substituted phenol. evitachem.com The combination of the electron-withdrawing bromo substituent, the hydrogen-bonding phenolic hydroxyl group, and the versatile 1,3,4-oxadiazole pharmacophore makes 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol a compound of interest for investigation in the field of chemical biology for its potential biological activities.

Research Findings on 1,3,4-Oxadiazole Derivatives

| Compound/Derivative Class | Biological Activity | Key Findings | Citation |

|---|---|---|---|

| 1,3,4-Oxadiazole-thioether derivatives | Anticancer | A derivative with a nitro substituent showed potent in vitro anticancer activity against HepG2, MCF-7, and SGC-7901 cancer cell lines. | sci-hub.se |

| Benzimidazole-based 1,3,4-oxadiazole derivatives | α-Glucosidase inhibition | Several analogs exhibited good inhibitory activity, with some showing IC50 values lower than the standard drug, Acarbose (B1664774). | tandfonline.com |

| Aniline (B41778) derivatives with 1,3,4-oxadiazole groups | Antibacterial, Antifungal, Anti-inflammatory | Showed good antibacterial and anti-inflammatory activity, and moderate antifungal activity. | mdpi.com |

| 2,5-Disubstituted 1,3,4-oxadiazole derivatives | Antimicrobial | A derivative with a 5-nitrofuran substituent was highly active against all tested microbial strains, particularly Gram-positive bacteria. | researchgate.net |

| 1,3,4-Oxadiazole/thiadiazole conjugates | Anticancer, Antimicrobial, Antioxidant | Some derivatives showed comparable efficacy to doxorubicin (B1662922) in cytotoxicity screening and potent activity against selected microbes. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O2 |

|---|---|

Molecular Weight |

241.04 g/mol |

IUPAC Name |

4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-2-7(12)6(3-5)8-11-10-4-13-8/h1-4,12H |

InChI Key |

BBEBNKOFVVLLBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NN=CO2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 1,3,4 Oxadiazol 2 Yl Phenol and Analogues

Established Synthetic Routes to 1,3,4-Oxadiazoles

The construction of the 1,3,4-oxadiazole (B1194373) ring is typically achieved through intramolecular cyclization reactions, which can be broadly categorized into dehydrative and oxidative methods. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions Involving Hydrazide Derivatives

One of the most common and direct methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. nih.govbiointerfaceresearch.com These precursors, which contain all five atoms required for the heterocyclic ring, are readily prepared by reacting hydrazine (B178648) with carboxylic acids or their derivatives, such as esters or acid chlorides. thieme-connect.denih.gov The subsequent ring-closure is effected by a wide array of dehydrating agents.

Commonly employed reagents for this transformation include:

Phosphorus oxychloride (POCl₃) jchemrev.comnih.gov

Thionyl chloride nih.gov

Polyphosphoric acid (PPA) nih.govorganic-chemistry.org

Phosphorus pentoxide nih.gov

Triflic anhydride (B1165640) nih.gov

Sulfuric acid biointerfaceresearch.com

The reaction generally proceeds by heating the 1,2-diacylhydrazine with the dehydrating agent, leading to the formation of the stable aromatic oxadiazole ring. For instance, dihydrazides of naphthalene-dicarboxylic acids have been cyclized using phosphorus oxychloride to yield complex polycyclic systems containing the 1,3,4-oxadiazole linker. biointerfaceresearch.com A newer, non-dehydrative approach leverages the reaction of acyl hydrazides with α-bromo nitroalkanes, which directly yields the 2,5-disubstituted oxadiazole under mild, semiaqueous conditions, avoiding the isolation of a 1,2-diacyl hydrazine intermediate. rsc.org

Oxidative Cyclization Approaches

An alternative and widely used strategy is the oxidative cyclization of N-acylhydrazones. biointerfaceresearch.com These precursors are typically formed through the condensation of an acid hydrazide with an aldehyde. lew.ro The subsequent intramolecular cyclization is promoted by an oxidizing agent, which facilitates the formation of the C-O bond of the oxadiazole ring.

A variety of oxidizing systems have been developed for this purpose, offering flexibility in terms of reaction conditions and substrate scope. The choice of oxidant can be crucial for the reaction's success and yield.

| Oxidizing Agent | Typical Conditions | Reference(s) |

| Iodine (I₂) | Often used with a base like K₂CO₃ or in the presence of HgO. | jchemrev.comorganic-chemistry.orgacs.orgnih.gov |

| Bromine (Br₂) | In acetic acid. | nih.govnih.gov |

| Chloramine-T | Can be used under conventional heating or microwave irradiation. | nih.govjchemrev.comtandfonline.com |

| Bis(trifluoroacetoxy)iodobenzene (PIFA) | A hypervalent iodine reagent that acts as a mild oxidant. | lew.ro |

| Ceric Ammonium Nitrate (CAN) | Used for the cyclization of semicarbazones. | asianpubs.org |

| Potassium Permanganate (KMnO₄) | Used in an acetone (B3395972) medium. | biointerfaceresearch.com |

For example, a transition-metal-free method employs molecular iodine and potassium carbonate to efficiently convert N-acylhydrazones into 1,3,4-oxadiazoles, a process that is scalable and works even with crude acylhydrazone substrates. organic-chemistry.orgacs.org Similarly, hypervalent iodine reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) provide a mild and convenient route for the synthesis of unsymmetrical 2,5-diaryl-1,3,4-oxadiazoles from their N-acylhydrazone precursors. lew.ro

Utilization of Carbon Disulfide in 1,3,4-Oxadiazole Formation

Carbon disulfide (CS₂) serves as a key one-carbon synthon for the preparation of 1,3,4-oxadiazole-2-thiones. researchgate.net This method involves the reaction of an acid hydrazide with carbon disulfide in a basic alcoholic solution, typically using potassium hydroxide. jchemrev.comacs.org The reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon heating undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the 5-substituted-1,3,4-oxadiazole-2-thione ring. nih.govjchemrev.com

These oxadiazole-2-thiones are valuable intermediates that can undergo further reactions. For instance, hydrazinolysis of the thione can lead to the formation of aminotriazole-thiol derivatives, demonstrating the synthetic utility of this route for accessing other heterocyclic systems. acs.orguobaghdad.edu.iq

Targeted Synthesis of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol and Structurally Related Bromophenol Oxadiazoles (B1248032)

The synthesis of the specific molecule 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol, or its structural isomers and analogues, requires a strategy that carefully incorporates the bromo and hydroxyl substituents onto the phenolic ring before or during the construction of the oxadiazole moiety. This involves the preparation of suitably functionalized precursors.

Precursor Synthesis and Functionalization Strategies (e.g., brominated aniline (B41778), phenolic hydrazides)

The key to synthesizing the target compound lies in the preparation of an appropriate hydrazide precursor. A logical starting point is a brominated phenolic acid, such as 5-bromo-2-hydroxybenzoic acid.

Synthesis of Phenolic Hydrazides: Phenolic acids can be converted into their corresponding acid hydrazides, which are crucial intermediates. rsc.org The general sequence involves:

Esterification of the phenolic acid (e.g., using methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst) to protect the carboxylic acid.

Reaction of the resulting ester with hydrazine hydrate (B1144303), typically in a refluxing alcoholic solvent, to produce the phenolic hydrazide (e.g., 5-bromo-2-hydroxybenzohydrazide). nih.govnih.gov

Synthesis from Brominated Anilines: An alternative strategy involves starting from a brominated aniline. For example, the synthesis of 2-(4-bromophenylamino) acetohydrazide, a precursor for a related oxadiazole, begins with p-bromoaniline. nih.govresearchgate.net The aniline is first reacted with ethyl chloroacetate (B1199739) in the presence of potassium carbonate to yield an ester, which is then treated with hydrazine hydrate to form the acetohydrazide. researchgate.net

Formation of Hydrazones: Once the acid hydrazide is obtained, it can be condensed with an aldehyde to form an N-acylhydrazone. nih.govmdpi.com This step is often a precursor to oxidative cyclization methods for forming the oxadiazole ring. lew.ro

Specific Reaction Conditions for Constructing the 1,3,4-Oxadiazole Ring on a Phenolic Bromine-Substituted Scaffold

With the brominated phenolic hydrazide precursor in hand, several of the established cyclization methods can be applied.

Oxidative Cyclization: A demonstrated route for a structurally related compound, 4-(5-((4-Bromophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol, involves the oxidative cyclization of a precursor hydrazone. nih.govresearchgate.net In this synthesis, a 2-(4-bromophenylamino)-N'-(4-hydroxybenzylidene) acetohydrazide is treated with yellow mercuric oxide and iodine in DMF at room temperature. This mild condition effectively closes the oxadiazole ring without disturbing the other functional groups on the aromatic rings. researchgate.net A similar strategy could be envisioned for the target molecule, likely starting from 5-bromo-2-hydroxybenzohydrazide (B1330707).

Dehydrative Cyclization: A plausible dehydrative route to the target molecule would involve reacting 5-bromo-2-hydroxybenzohydrazide with a suitable reagent to provide the second carbon atom of the oxadiazole ring. For example:

Reacting the hydrazide with formic acid could yield an N-formyl-N'-(5-bromo-2-hydroxybenzoyl)hydrazine, which upon cyclodehydration with a reagent like POCl₃ would give the desired product.

Alternatively, reaction of the hydrazide with carbon disulfide would produce 5-(5-bromo-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol, which could then be desulfurized to yield the final product. nih.govjchemrev.com

The synthesis of 2-(4-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)phenoxy)acetic acid provides another relevant example, where the oxadiazole ring is formed on a bromophenyl-containing N-acylhydrazone using the hypervalent iodine reagent PIFA for oxidative cyclization. lew.ro This highlights the utility of modern oxidative methods for constructing complex oxadiazoles bearing halogen substituents.

Purification and Isolation Techniques for Brominated Phenolic Oxadiazoles

The successful synthesis of brominated phenolic oxadiazoles, including 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol, is critically dependent on effective purification and isolation protocols to obtain the target compound with high purity. The final products are typically solid, and their isolation and purification are achieved through a combination of standard and advanced laboratory techniques. nih.govnih.gov

Recrystallization is a fundamental and widely employed method for purifying crude solid products of brominated oxadiazole derivatives. researchgate.net The choice of solvent is crucial and is often an alcohol, such as ethanol, or a mixture of solvents like DMF-ethanol. nih.govmdpi.com The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor. For instance, synthesized 1,3,4-oxadiazole derivatives have been successfully purified by recrystallization from ethanol or methanol to yield the final, pure compounds. nih.govsciepub.com

Column chromatography is another powerful technique for the purification of these compounds, especially for separating complex mixtures or removing closely related impurities. nih.gov Silica gel is commonly used as the stationary phase, with an eluent system tailored to the polarity of the target compound. mdpi.com For example, a mixture of benzene (B151609) and ethyl acetate (B1210297) has been used as an eluent to purify 1,3,4-oxadiazole derivatives. mdpi.com Analytical thin-layer chromatography (TLC) is invariably used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. nih.govjlu.edu.cn

Following purification, the structural integrity and identity of the synthesized brominated phenolic oxadiazoles are confirmed using a suite of spectroscopic techniques. These methods are indispensable for unambiguous characterization. researchgate.net Infrared (IR) spectroscopy is used to identify the presence of key functional groups, while Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy provides detailed information about the molecular structure and the connectivity of atoms. mdpi.com Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.gov

Table 1: Summary of Purification and Characterization Techniques

| Technique | Purpose | Typical Solvents/Materials | Reference |

|---|---|---|---|

| Recrystallization | Primary purification of solid products | Ethanol, Methanol, DMF/Ethanol mixture | nih.govnih.govmdpi.com |

| Column Chromatography | Separation of complex mixtures | Silica Gel, Benzene/Ethyl Acetate | mdpi.comnih.gov |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment | Silica Gel G | nih.govjlu.edu.cn |

| Spectroscopic Analysis (IR, NMR, MS) | Structural elucidation and confirmation | KBr pellets (for IR), DMSO (for NMR) | nih.govresearchgate.netmdpi.com |

Innovative and Sustainable Synthetic Strategies Applicable to 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol Synthesis

Modern synthetic chemistry is increasingly focused on the development of innovative and sustainable methodologies that offer advantages over traditional approaches, such as improved reaction efficiency, reduced environmental impact, and enhanced safety. These green chemistry principles are applicable to the synthesis of complex heterocyclic compounds like 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a significant enabling technology in medicinal chemistry, offering a powerful alternative to conventional heating methods. researchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, from hours to mere minutes. mdpi.com Furthermore, microwave synthesis frequently results in higher product yields and improved purity profiles.

In the context of 1,3,4-oxadiazole synthesis, microwave irradiation has been successfully employed. For example, the cyclization of hydrazide derivatives with benzoic acid has been achieved using clay as a solid support in an unmodified domestic microwave oven, with the reaction completing in about 10 minutes. mdpi.com This demonstrates the potential for a more efficient and rapid synthesis of the 1,3,4-oxadiazole core, a strategy that could be adapted for the production of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol. The use of microwave technology can significantly accelerate the key cyclodehydration step, which is often a time-consuming part of the synthesis.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours | 5-15 minutes | mdpi.comsciepub.com |

| Energy Consumption | High | Low | researchgate.net |

| Product Yield | Moderate to Good | Often Higher | mdpi.com |

| Heating Method | Conduction/Convection (surface heating) | Direct dielectric heating (uniform) | researchgate.net |

Catalyst-Mediated Reactions for Selective Oxadiazole Formation

The selection of an appropriate catalyst or reagent is paramount for the selective and efficient formation of the 1,3,4-oxadiazole ring from a suitable precursor, such as an acylhydrazone derived from a brominated phenolic acid hydrazide. A variety of catalytic systems and dehydrating agents have been developed for this critical cyclization step.

One common approach involves the oxidative cyclization of acylhydrazones. A classic method uses a combination of iodine and a mild base, such as yellow mercuric oxide, in a solvent like DMF at room temperature. nih.govmdpi.com This method is advantageous as it often proceeds without the need for heating. mdpi.com Another effective system for oxidative cyclization employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) under reflux conditions in toluene. mdpi.com

Strong dehydrating agents are also widely used to facilitate the intramolecular cyclization of diacylhydrazine precursors. Phosphorous oxychloride (POCl₃) is a common and effective reagent for this transformation, typically requiring reflux conditions for several hours to drive the reaction to completion. nih.govsciepub.comnih.gov Other dehydrating agents reported for oxadiazole synthesis include thionyl chloride, phosphorous pentaoxide, and polyphosphoric acid. nih.gov More recently, photocatalytic methods have been explored as a green alternative, using catalysts like eosin-Y under visible light to promote the oxidative heterocyclization of semicarbazones to form 2-amino-1,3,4-oxadiazoles, showcasing a novel and proficient approach. nih.gov

Table 3: Catalytic Systems for 1,3,4-Oxadiazole Ring Formation

| Catalyst/Reagent | Precursor | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| I₂ / HgO | Acylhydrazone | DMF, Room Temperature, 48h | No heating required | nih.govmdpi.com |

| p-TsOH / DDQ | Acylhydrazone | Toluene, Reflux | High yields | mdpi.com |

| POCl₃ | Acylhydrazide/Diacylhydrazine | Reflux, 6-7 hours | Widely applicable, effective dehydrating agent | nih.govsciepub.com |

| Eosin-Y / Visible Light | Semicarbazone | CBr₄, O₂ atmosphere | Green, rapid, high-yielding photocatalytic method | nih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 1,3,4 Oxadiazol 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide atom-by-atom connectivity and chemical environment information.

In the ¹H NMR spectrum of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol, distinct signals corresponding to each unique proton environment are expected. The aromatic region would be of particular interest, showcasing the substitution pattern on the phenol (B47542) ring. The proton of the hydroxyl (-OH) group is anticipated to appear as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of δ 9-11 ppm. The protons on the brominated benzene (B151609) ring are expected to exhibit a characteristic splitting pattern. The proton on the oxadiazole ring would likely appear as a singlet in the downfield region, typically around δ 8.5-9.5 ppm, due to the electron-withdrawing nature of the heterocyclic ring. For analogous compounds, aromatic protons are observed in the range of δ 6.7-7.8 ppm nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | 9.0 - 11.0 | s (broad) |

| Oxadiazole -CH | 8.5 - 9.5 | s |

| Aromatic -CH | 6.8 - 8.0 | m |

Note: s = singlet, m = multiplet. Predicted values are based on analogous structures.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are characteristically found at lower field, with signals for C2 and C5 typically appearing in the δ 155-165 ppm range nih.gov. The carbons of the phenol ring would display a range of chemical shifts influenced by the hydroxyl, bromo, and oxadiazolyl substituents. The carbon atom attached to the hydroxyl group is expected to resonate around δ 150-160 ppm, while the carbon bearing the bromine atom would appear at approximately δ 110-120 ppm. The remaining aromatic carbons would have signals in the δ 115-140 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (Phenolic) | 150 - 160 |

| C-Br (Phenolic) | 110 - 120 |

| Aromatic CH | 115 - 140 |

| C2 (Oxadiazole) | 155 - 165 |

| C5 (Oxadiazole) | 155 - 165 |

Note: Predicted values are based on analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C=N stretching vibration of the oxadiazole ring is anticipated to appear around 1610-1650 cm⁻¹ nih.gov. The C-O-C stretching of the oxadiazole ring typically gives rise to a strong band in the 1100-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The presence of the bromine substituent would be confirmed by a C-Br stretching vibration in the lower frequency region, typically around 500-600 cm⁻¹ nih.gov.

Table 3: Characteristic IR Absorption Bands for 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Oxadiazole C=N | Stretching | 1610 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Oxadiazole C-O-C | Stretching | 1100 - 1200 |

| C-Br | Stretching | 500 - 600 |

Note: Predicted values are based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation pattern. The molecular formula of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol is C₈H₅BrN₂O₂. The calculated molecular weight is approximately 256.04 g/mol . The mass spectrum would show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is a characteristic isotopic pattern for compounds containing one bromine atom.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for phenolic compounds is the loss of a hydrogen atom from the hydroxyl group. The oxadiazole ring can undergo cleavage, leading to the formation of various fragment ions. For instance, cleavage of the N-N bond and subsequent rearrangements are common in 1,3,4-oxadiazoles. The brominated phenol moiety could also fragment, for example, by loss of a CO molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol

| m/z Value | Possible Fragment |

| 256/258 | [M]⁺ (Molecular Ion) |

| 172/174 | [Br-C₆H₄-OH]⁺ |

| 121 | [C₆H₄-OH-CN]⁺ |

| 93 | [C₆H₅O]⁺ |

| 84 | [C₂H₂N₂O]⁺ |

Note: m/z values are nominal and based on plausible fragmentation pathways of analogous structures.

X-ray Crystallography for Precise Solid-State Molecular Geometry

Table 5: Hypothetical Crystal Data Parameters for 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z | 4 |

Note: These are hypothetical values based on typical ranges observed for similar organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol are expected to exhibit characteristic absorption bands in the UV-Vis region. The spectrum would likely show absorptions corresponding to π → π* transitions of the aromatic phenol ring and the 1,3,4-oxadiazole ring. The presence of the bromine atom and the hydroxyl group as substituents on the phenyl ring can cause a bathochromic (red) shift of these absorption bands compared to the unsubstituted parent chromophores. For similar 1,3,4-oxadiazole derivatives, absorption bands are typically observed in the range of 240–420 nm researchgate.net. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Table 6: Predicted UV-Vis Absorption Maxima for 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol

| Electronic Transition | Predicted λ_max (nm) |

| π → π* (Phenol Ring) | 270 - 290 |

| π → π* (Oxadiazole Ring) | 240 - 260 |

| n → π* | 300 - 330 |

Note: Predicted values are based on typical absorption ranges for analogous aromatic and heterocyclic systems.

Computational and Theoretical Investigations of 4 Bromo 2 1,3,4 Oxadiazol 2 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol, these studies have been instrumental in predicting its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. tci-thaijo.org Studies on related 1,3,4-oxadiazole (B1194373) derivatives have employed DFT to understand their structural and electronic characteristics. nih.govnih.gov For instance, DFT calculations have been used to analyze the antioxidant mechanisms of such compounds by examining parameters like bond dissociation enthalpy and ionization potential. nih.gov These calculations provide a theoretical framework for understanding the quantum chemical properties of molecules like 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol. tci-thaijo.org The application of DFT with specific basis sets, such as B3LYP/6-311G(d,p), allows for the determination of various electronic and energetic descriptors. nih.gov

In a study on similar phenol (B47542) derivatives, DFT was used to confirm that compounds with higher values for the energy of the highest occupied molecular orbital (EHOMO) exhibited better scavenging activities. nih.gov The method has also been used to study the stability of molecules by determining the 3D maps of the highest occupied and lowest unoccupied molecular orbitals. tci-thaijo.org

Table 1: Key Parameters from DFT Calculations for Related Compounds

| Parameter | Description | Significance |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change when a bond is broken homolytically. | Indicates the ease of hydrogen atom donation, a key step in many antioxidant mechanisms. nih.gov |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | A lower IP suggests a greater ability to donate electrons. nih.gov |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Reflects the ability of a molecule to accept an electron. nih.gov |

| Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Related to the stability and reactivity of the molecule. nih.gov |

| Softness (S) | The reciprocal of hardness, indicating the ease of changing the electron distribution. | A higher softness value often correlates with higher reactivity. nih.gov |

This table is generated based on data for related compounds and illustrates the types of parameters obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and potential for biological activity. researchgate.net

For various 1,3,4-oxadiazole derivatives, FMO analysis has revealed that the distribution of HOMO and LUMO is crucial for their chemical behavior. researchgate.net For example, in one study, the HOMO-LUMO energy gap for a related compound was found to be 3.08 eV, indicating significant chemical reactivity. researchgate.net The energies of these orbitals are also used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and global softness, which provide further insights into the molecule's reactivity. nih.gov

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

| Descriptor | Formula | Significance |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity and lower stability. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation of electron cloud; a larger value indicates greater stability. nih.gov |

| Global Softness (S) | 1/(2η) | The inverse of hardness; a measure of polarizability. nih.gov |

This table outlines the key concepts of FMO analysis and the derived reactivity descriptors.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.in The MEP map uses a color spectrum to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in

In studies of similar heterocyclic compounds, MEP analysis has been used to identify the most reactive parts of the molecule. bhu.ac.in For phenolic compounds, the region around the hydroxyl group often shows a negative potential, indicating its role as a hydrogen bond donor and a site for electrophilic interaction. bhu.ac.in This analysis provides a visual representation of the chemical reactivity and intermolecular interaction sites. bhu.ac.in

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. rsc.orgnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govrsc.org

For derivatives of 1,3,4-oxadiazole, molecular docking studies have been performed to evaluate their potential as inhibitors of various enzymes, including urease, focal adhesion kinase (FAK), and cyclooxygenase (COX). nih.govnih.govnih.gov These studies help in identifying the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.gov For instance, docking studies on 1,3,4-oxadiazole derivatives have shown their potential to inhibit Jack bean urease by interacting with the nickel ions in the active site. nih.gov Similarly, the anticancer potential of some derivatives has been explored by docking them into the active site of FAK. nih.gov

Table 3: Examples of Molecular Docking Studies on 1,3,4-Oxadiazole Derivatives

| Target Protein | Therapeutic Area | Key Findings |

| Jack Bean Urease | Antibacterial | Potent inhibition observed, with interactions at the active site. nih.gov |

| Focal Adhesion Kinase (FAK) | Anticancer | Significant inhibitory activity and probable binding model determined. nih.gov |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Analysis of binding affinity within the COX-2 active site. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Investigation of inhibitory effects on EGFR wild-type and mutant forms. nih.gov |

| Peptide Deformylase | Antibacterial | Assessment of interactions with active site amino acid residues. nih.gov |

This table summarizes findings from molecular docking studies on various 1,3,4-oxadiazole derivatives against different biological targets.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to study the conformational changes in both the ligand and the receptor upon binding and to assess the stability of the ligand-receptor complex. nih.gov

In the context of 1,3,4-oxadiazole derivatives, MD simulations have been employed to understand the binding stability and dynamics with target proteins. nih.gov For example, MD simulations of a related oxadiazole derivative with a histone deacetylase (HDAC) enzyme revealed that the compound could stably bind within the active site. nih.gov These simulations provide valuable information on the flexibility of the ligand and the protein, the role of water molecules in the binding pocket, and the free energy of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are used to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds to enhance their activity.

For 1,3,4-oxadiazole derivatives, QSAR studies have been conducted to correlate their structural features with their antibacterial activity. nih.gov These models use various molecular descriptors, such as physicochemical properties and structural parameters, to build a predictive model. The statistical quality of the QSAR models is assessed using parameters like the correlation coefficient (R²) and the Fischer statistic. nih.gov Successful QSAR models can guide the design of new derivatives with improved biological profiles.

Structure Activity Relationship Sar Studies of 4 Bromo 2 1,3,4 Oxadiazol 2 Yl Phenol Derivatives

Influence of the Bromine Atom on Activity Profiles

The presence and position of a bromine atom on the phenolic ring of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol derivatives are significant determinants of their biological activity. Halogen atoms, particularly bromine, can modulate a compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Research has shown that the inclusion of a bromine atom can enhance various biological activities. For instance, in a series of S-substituted 2-mercapto-1,3,4-oxadiazoles, the presence of a halogen on the aromatic ring was found to boost antibacterial activity. mdpi.com Specifically, for antitubercular activity against M. tuberculosis, the potency of 5-aryl-1,3,4-oxadiazole-2-thiols was observed to increase in the order of 4-H < 4-Br < 4-I, indicating a positive contribution from the bromine substituent. mdpi.com Similarly, studies on 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives revealed that these compounds, when combined with the drug Imatinib, showed significant cytotoxicity against breast cancer cell lines. nih.gov The synthesis of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) has provided a key intermediate for creating novel organic hybrids with interesting spectroscopic and electrochemical properties, highlighting the utility of the bromo-substituent as a handle for further chemical modification. researchgate.net

A series of 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2–yl)methyl]aniline derivatives were synthesized and screened for antimicrobial and anti-inflammatory activities. nih.gov In this series, the p-bromo aniline (B41778) moiety served as a core component, and while some derivatives showed remarkable activity, the specific contribution of the bromine atom was evaluated in the context of other substitutions on the oxadiazole ring. nih.gov For example, derivatives with electron-withdrawing groups like chlorine on the other phenyl ring showed good antibacterial activity. nih.gov

| Compound Series | Key Finding Regarding Bromine | Activity Profile | Reference |

|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazole-2-thiols | 4-Bromo substitution shows higher activity than H, but less than 4-Iodo. | Antitubercular | mdpi.com |

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazoles | Bromo-nitro substitution contributes to significant cytotoxicity. | Anti-breast cancer | nih.gov |

| 4-Bromo[(N-5-substituted 1,3,4 oxadiazole-2–yl)methyl]anilines | The p-bromoanilino core is part of the active scaffold. | Antibacterial, Antifungal, Anti-inflammatory | nih.gov |

| Bromophenol Derivatives | Bromination can sometimes decrease antioxidant activity. | Antioxidant | nih.gov |

Role of the Phenolic Hydroxyl Group in Modulating Biological Responses

The phenolic hydroxyl (-OH) group is a critical functional group in many biologically active compounds, including derivatives of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol. Its ability to donate a hydrogen atom and participate in hydrogen bonding makes it a key player in molecular recognition at receptor sites and in antioxidant mechanisms.

The antioxidant potential of phenolic compounds is often directly linked to the presence of the -OH group. In a study of 1,3,4-oxadiazole (B1194373) derivatives containing phenolic acid moieties, the compounds demonstrated significant DPPH radical scavenging activity. researchgate.net The study concluded that the antioxidant capacity was a result of the participation of both the aromatic rings and the 1,3,4-oxadiazole moiety in stabilizing the phenoxyl radical formed after hydrogen donation. researchgate.net Similarly, a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were designed as effective antioxidants, leveraging the hydrogen-donating ability of the hindered phenol (B47542). nih.gov The stability of the resulting radical is enhanced by the delocalization across the conjugated system, which includes the oxadiazole ring. nih.gov

The importance of the phenolic hydroxyl is also evident in antimicrobial applications. A study involving 2-(5-heptadecyl-1,3,4-oxadiazol-2-yl)phenol (a close analogue lacking the bromine) showed that this compound had significant antifungal activity against various strains of Fusarium verticillioides and antibacterial activity against E. coli and Staphylococcus aureus. rroij.com In another relevant series, the compound 4-(5-((4-Bromophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol, which contains a phenolic hydroxyl group, was synthesized and showed good antifungal activity. nih.gov

However, while essential for activity at many biological targets, the phenolic -OH group can sometimes be a liability in drug development, leading to rapid metabolism (e.g., glucuronidation or sulfation) and poor pharmacokinetic properties. This has led to research where the phenol is replaced with a bioisostere to improve drug-like qualities. For example, in one study on oxadiazole antibacterials, replacing a critical phenol group with an unsubstituted aniline resulted in a dramatic loss of activity against C. difficile, though activity could be partially restored with other substitutions on the aniline. acs.org This highlights that while a hydrogen bond donor in that position may be important, the specific properties of the phenolic -OH are key. acs.org

| Compound Series | Role of Phenolic -OH | Activity Profile | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazoles with phenolic acid moieties | Essential for radical scavenging; stabilizes the resulting phenoxyl radical. | Antioxidant | researchgate.net |

| 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols | Key hydrogen-donating group for antioxidant activity. | Antioxidant | nih.gov |

| 2-(5-Heptadecyl-1,3,4-oxadiazol-2-yl)phenol | Contributes to significant antimicrobial efficacy. | Antifungal, Antibacterial | rroij.com |

| Oxadiazole antibacterials | Crucial hydrogen bond donor; its replacement with aniline was detrimental to activity. | Antibacterial (C. difficile) | acs.org |

Impact of Substitutions on the 1,3,4-Oxadiazole Ring System

In the context of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol, the phenol moiety occupies the 2-position of the oxadiazole ring. Therefore, SAR studies primarily focus on modifications at the 5-position. A wide array of substituents, from simple alkyl and aryl groups to complex heterocyclic systems, have been explored.

Anticonvulsant Activity: For anticonvulsant activity, the nature of the substituent at the 5-position is critical. In one study of 2-(2-phenoxyphenyl)-1,3,4-oxadiazole derivatives, the introduction of an amino group at the 5-position (yielding a 2-amino-1,3,4-oxadiazole) generated a compound with respectable anticonvulsant effects. nih.govnih.gov Another study found that for a series of 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles, a small amino substituent at the 2-position of the oxadiazole combined with a para-fluoro on the benzyloxy group led to encouraging anticonvulsant activity. jchemrev.com Interestingly, replacing the fluoro with a larger electron-withdrawing group like chlorine abolished the activity, indicating a high sensitivity to the substituent's size and electronic nature. jchemrev.com

Antimicrobial Activity: In the realm of antimicrobial agents, various substitutions have proven effective. A series of 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2–yl)methyl]aniline derivatives showed that substitutions on the phenyl ring at the 5-position of the oxadiazole influenced activity. nih.gov Compounds with electron-withdrawing groups like chlorine (IVc) or electron-donating groups like methoxy (B1213986) (IVd) and methyl (IVg) demonstrated notable antifungal or antibacterial activities. nih.gov In another study, it was found that for 1,3,4-oxadiazole derivatives containing a cinnamic acid moiety, the presence of a sulfone group was essential for potent bactericidal activity against rice bacterial diseases. nih.gov

Anti-inflammatory Activity: For anti-inflammatory effects, studies on 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed that substitutions on the phenyl ring at the 5-position could improve activity. mdpi.com Specifically, the presence of 3,4-dimethoxyphenyl or 4-chlorophenyl groups enhanced anti-inflammatory effects. mdpi.com

Enzyme Inhibition: As inhibitors of enzymes like Glycogen Synthase Kinase-3beta (GSK-3β), complex substituents are often required. A novel series of 1,3,4-oxadiazole derivatives were designed where the 5-position was attached to a benzimidazole (B57391) ring, and the 2-position was linked via a sulfanylmethyl group to a benzonitrile. nih.gov This intricate substitution pattern led to a highly selective and potent GSK-3β inhibitor. nih.gov

| Substituent at C5-Position | Resulting Biological Activity | Key Finding | Reference |

|---|---|---|---|

| Amino group (-NH2) | Anticonvulsant | Introduction of a proton-accepting group can be beneficial. | nih.govnih.gov |

| Substituted Phenyl (e.g., -Cl, -OCH3) | Antimicrobial | Both electron-withdrawing and electron-donating groups can enhance activity. | nih.gov |

| Substituted Phenyl (e.g., 3,4-dimethoxyphenyl) | Anti-inflammatory | Specific substitutions improve anti-inflammatory effects. | mdpi.com |

| Benzimidazole moiety | GSK-3β Inhibition | Complex heterocyclic systems can lead to high potency and selectivity. | nih.gov |

Stereochemical Considerations and Conformational Preferences in Activity

The three-dimensional arrangement of a molecule, including its stereochemistry and preferred conformation, is paramount for its interaction with a biological target. For derivatives of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol, the relative orientation of the bromophenol and the C5-substituent around the central 1,3,4-oxadiazole ring can significantly impact activity.

Conformational analysis of 2-(2-phenoxyphenyl)-1,3,4-oxadiazole derivatives, performed to rationalize their anticonvulsant activity, showed that these flexible molecules could adopt conformations that mimic known benzodiazepine (B76468) agonists like estazolam. nih.govnih.gov Superimposition of the energy minima conformers revealed that the key pharmacophoric elements—an aromatic ring and a coplanar proton-accepting group—could align well with the benzodiazepine template, suggesting a similar mode of action. nih.gov This highlights the importance of the molecule's ability to adopt a specific bioactive conformation.

The electronic nature of the oxadiazole ring can also be influenced by its substituents, which in turn affects its geometry and interactions. X-ray diffraction and Density Functional Theory (DFT) studies on 5-phenyl-1,3,4-oxadiazole-2-thione derivatives showed a redistribution of the π-electron system upon N- and S-alkylation. [12 from previous search] This affects the aromaticity of the oxadiazole ring, with S-derivatives showing lower aromaticity than N-derivatives, a factor that could influence binding interactions. [12 from previous search] The structure of a related compound, 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole, was confirmed by single-crystal X-ray diffraction, providing precise data on bond angles and lengths that define its solid-state conformation. nih.gov Such data is invaluable for validating computational models and understanding the molecule's intrinsic structural preferences.

Bioisosteric Modifications and Their Pharmacological Implications

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic properties. The 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol scaffold contains several moieties amenable to bioisosteric replacement.

1,3,4-Oxadiazole Ring as a Bioisostere: The 1,3,4-oxadiazole ring itself is frequently used as a bioisostere for amide and ester functionalities. nih.govnih.gov This is because it mimics the steric and electronic properties of these groups, can act as a hydrogen bond acceptor, and is metabolically stable, being resistant to hydrolysis by esterases and amidases. nih.gov One study reported that replacing an ester with a 1,2,4-oxadiazole (B8745197) ring in a caffeic acid derivative resulted in a compound with similar anticancer and anti-inflammatory activity but with a 25% increase in stability in human plasma. nih.gov While a different isomer, this demonstrates the utility of the oxadiazole core in improving drug-like properties.

Isomeric Oxadiazole Scaffolds: The regioisomeric relationship between 1,2,4- and 1,3,4-oxadiazoles is another area of bioisosteric exploration. A study involving cannabinoid receptor 2 (CB2) ligands found that replacing a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole led to compounds with higher polarity and reduced metabolic degradation, although with a decrease in CB2 affinity in that specific case. rsc.org This shows that while such a switch can improve pharmacokinetic properties, it must be carefully evaluated to maintain desired potency.

Bioisosteres for the Phenolic Hydroxyl Group: As mentioned previously, the phenolic -OH group can be a metabolic liability. Therefore, replacing it with a suitable bioisostere is a common strategy to improve oral bioavailability and metabolic stability. Various groups can mimic the hydrogen-bonding and acidic properties of a phenol. In a study on oxadiazole antibacterials, the phenol ring was replaced with an aniline. acs.org While the unsubstituted aniline was detrimental to activity, functionalized anilines or a nitro group could restore potency, indicating that a hydrogen bond donor was not strictly essential and that other interactions could compensate. acs.org

Bioisosteric Replacement of the Bromine Atom: The bromine atom can be replaced by other halogens (Cl, F) or groups like -CF3 or -CN to fine-tune lipophilicity and electronic influence. For instance, in a series of 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles, a fluoro substituent at the para-position of the benzyloxy group was optimal for anticonvulsant activity, and its replacement with a chloro group was detrimental, showcasing the sensitivity of the receptor to the specific halogen. jchemrev.com

| Original Group | Bioisosteric Replacement | Rationale / Implication | Reference |

|---|---|---|---|

| Ester / Amide | 1,3,4-Oxadiazole ring | Increases metabolic stability to hydrolysis while maintaining key interactions. | nih.govnih.gov |

| 1,2,4-Oxadiazole ring | 1,3,4-Oxadiazole ring | Can increase polarity and reduce metabolic degradation. | rsc.org |

| Phenolic -OH | Aniline, Nitro group | Aims to improve metabolic stability; success is context-dependent. | acs.org |

| Fluoro (-F) substituent | Chloro (-Cl) substituent | Can lead to loss of activity, showing high specificity for the halogen. | jchemrev.com |

Biological Activity Profiles and Mechanistic Insights of 4 Bromo 2 1,3,4 Oxadiazol 2 Yl Phenol Derivatives

Anticancer Research and Mechanisms

The quest for novel anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, derivatives of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol have emerged as a promising class with significant antiproliferative and cytotoxic effects. This section delves into the in vitro activity of these compounds against various cancer cell lines, their molecular targets, and their influence on critical cellular processes like apoptosis and cell cycle progression.

In Vitro Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines

Derivatives of 1,3,4-oxadiazole (B1194373) have demonstrated considerable cytotoxic activity against a range of cancer cell lines. For instance, a series of quinoline-1,3,4-oxadiazole hybrids showed potent activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some compounds exhibiting lower IC50 values than the control drug erlotinib. nih.govresearchgate.net Specifically, compounds with a 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) moiety or a 2-(cinnamylthio)-1,3-4-oxadiazole moiety displayed significant cytotoxicity. nih.govresearchgate.net

In another study, caffeic and ferulic acid-based 1,3,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects, particularly against glioblastoma (GBM) cell lines. researchgate.netnih.gov Certain compounds showed high inhibitory activity against LN229, T98G, and U87 GBM cells without being toxic to healthy human mesenchymal stem cells. researchgate.netnih.gov The IC50 values for one of the most active compounds were 35.1 µM (U87), 34.4 µM (T98G), and 37.9 µM (LN229). researchgate.net This compound also showed inhibitory results against other cancer cell lines, including SKOV3 (ovarian), MCF7 (breast), and A549 (lung), with IC50 values of 14.2 µM, 30.9 µM, and 18.3 µM, respectively. researchgate.net

Furthermore, 1,3,4-oxadiazole derivatives have been investigated for their activity against other cancer types. For example, certain derivatives have been tested against liver cancer (HepG2), cervical cancer (HeLa), colorectal cancer (SW1116), and stomach cancer (BGC823) cell lines. nih.gov A particular 3-trifluoromethyl-piperazine derivative of 1,3,4-oxadiazole was most effective in inhibiting the growth of HepG2 cells. nih.gov Similarly, 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives have been tested against breast cancer cell lines MCF-7 and MDA-MB-453, with some showing significant cytotoxicity. nih.gov

The antiproliferative activity of these compounds is often broad-spectrum. For example, a series of 1,3,4-oxadiazole derivatives with a sulfonamide moiety was tested against a panel of 58 human cancer cell lines. researchgate.netnih.gov One compound with a p-methoxybenzenesulfonamido moiety demonstrated the highest mean percentage of inhibition and showed broad-spectrum activity across many different cancer types, inhibiting the growth of the T-47D breast cancer cell line by 90.47% at a 10 μM concentration. researchgate.netnih.gov

Table 1: In Vitro Antiproliferative Activity of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol Derivatives Against Various Cancer Cell Lines

| Derivative Type | Cancer Cell Line | Activity (IC50/Inhibition) | Reference |

|---|---|---|---|

| Quinoline-1,3,4-oxadiazole hybrids | HepG2 (Hepatocellular Carcinoma) | IC50: 0.137–0.332 µg/mL | nih.govresearchgate.net |

| Quinoline-1,3,4-oxadiazole hybrids | MCF-7 (Breast Adenocarcinoma) | IC50: 0.164–0.583 µg/mL | nih.govresearchgate.net |

| Caffeic/Ferulic acid-based 1,3,4-oxadiazoles | U87 (Glioblastoma) | IC50: 35.1 µM | researchgate.net |

| Caffeic/Ferulic acid-based 1,3,4-oxadiazoles | T98G (Glioblastoma) | IC50: 34.4 µM | researchgate.net |

| Caffeic/Ferulic acid-based 1,3,4-oxadiazoles | LN229 (Glioblastoma) | IC50: 37.9 µM | researchgate.net |

| Caffeic/Ferulic acid-based 1,3,4-oxadiazoles | SKOV3 (Ovarian Cancer) | IC50: 14.2 µM | researchgate.net |

| Caffeic/Ferulic acid-based 1,3,4-oxadiazoles | A549 (Lung Cancer) | IC50: 18.3 µM | researchgate.net |

| 1,3,4-Oxadiazole-sulfonamide derivatives | T-47D (Breast Cancer) | 90.47% inhibition at 10 µM | researchgate.netnih.gov |

| 1,3,4-Oxadiazole-sulfonamide derivatives | SR (Leukemia) | >80% inhibition at 10 µM | nih.gov |

| 1,3,4-Oxadiazole-sulfonamide derivatives | SK-MEL-5 (Melanoma) | >80% inhibition at 10 µM | nih.gov |

| 1,3,4-Oxadiazole-sulfonamide derivatives | MDA-MB-468 (Breast Cancer) | >80% inhibition at 10 µM | nih.gov |

Investigation of Molecular Targets and Signaling Pathway Modulation (e.g., kinases, growth factors, enzymes)

The anticancer effects of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol derivatives are often linked to their ability to interact with specific molecular targets and modulate key signaling pathways involved in cancer cell proliferation and survival.

One of the primary targets identified for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a protein kinase that plays a crucial role in cell growth and is often overexpressed in various cancers. nih.gov Certain quinoline-oxadiazole derivatives have shown good inhibitory activity against EGFR tyrosine kinase, with IC50 values as low as 0.14 µM, comparable to the known inhibitor lapatinib. nih.govresearchgate.net

Another important target is tubulin, a protein essential for the formation of microtubules, which are critical for cell division. nih.gov Some novel 1,3,4-oxadiazole derivatives have been identified as tubulin polymerization inhibitors, with IC50 values in the nanomolar range. nih.gov These compounds can destabilize microtubules, leading to cell cycle arrest and apoptosis. nih.gov

Histone deacetylases (HDACs) are another class of enzymes targeted by oxadiazole derivatives. nih.govtjpr.org HDAC inhibitors can alter gene expression, leading to cell growth arrest and apoptosis. nih.gov Naphthalene-based 1,3,4-oxadiazoles have been identified as potent and selective inhibitors of HDAC1. tjpr.org

Other enzymes and proteins that have been identified as targets for 1,3,4-oxadiazole derivatives in anticancer research include:

Focal Adhesion Kinase (FAK) : A tyrosine kinase involved in cell adhesion and migration. nih.gov

Poly(ADP-ribose) polymerase (PARP) : An enzyme involved in DNA repair. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) : A key regulator of angiogenesis. nih.gov

Thymidine phosphorylase : An enzyme involved in nucleotide metabolism. nih.gov

Telomerase : An enzyme that maintains telomere length and is crucial for cancer cell immortality. nih.gov

Estrogen Receptor : A key driver in certain types of breast cancer. nih.gov

DNA (cytosine-5-)-methyltransferase 1 : An enzyme involved in DNA methylation and gene silencing. nih.gov

The modulation of signaling pathways is a key aspect of the anticancer mechanism of these compounds. For example, some 1,2,4-oxadiazole (B8745197) derivatives have been shown to inhibit the NF-κB signaling pathway, a critical pathway for inflammation and cancer cell survival. nih.gov These compounds can block the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. nih.gov

Studies on Apoptosis Induction and Cell Cycle Arrest Mechanisms

A significant mechanism through which 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Studies have shown that certain quinoline-oxadiazole derivatives can significantly increase the percentage of apoptotic cells in HepG2 cancer cells. nih.gov For example, treatment with specific derivatives led to a 28.8-fold and 27.3-fold increase in apoptotic cells compared to untreated cells. nih.gov The induction of apoptosis is often mediated by the modulation of key regulatory proteins. These derivatives were found to upregulate the expression of the tumor suppressor gene p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Cell cycle arrest is another common outcome of treatment with these compounds. The same quinoline-oxadiazole derivatives that induced apoptosis were also found to cause cell cycle arrest at the G1 phase in HepG2 cells. nih.gov The proportion of cells in the G1 phase increased from 48.37% in the control group to over 58% in the treated groups. nih.gov Similarly, other oxadiazole derivatives have been reported to cause cell cycle arrest at the G0-G1 phase. nih.gov In some breast cancer cell lines, microtubule-depolymerizing agents, which share a mechanism with some oxadiazole derivatives, have been shown to induce G1 and G2 arrest. nih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular, Antiviral)

In addition to their anticancer properties, derivatives of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol have demonstrated a broad spectrum of antimicrobial activities. This section focuses on their effectiveness against various pathogenic microorganisms and the mechanistic basis for their action.

Antibacterial Activity Against Specific Pathogenic Strains

Derivatives of 1,3,4-oxadiazole have shown potent antibacterial activity against a variety of pathogenic strains, including both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Several studies have highlighted the efficacy of these compounds against Staphylococcus aureus, a major cause of hospital-acquired infections. nih.gov Three novel 1,3,4-oxadiazole derivatives exhibited bactericidal activity against seven S. aureus strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/ml. nih.gov These compounds were also effective against methicillin-resistant S. aureus (MRSA) strains. nih.gov Another study on (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives also reported significant antibacterial activity against MRSA, with some compounds showing MIC values of 62 µg/mL. auctoresonline.org

The antibacterial spectrum of oxadiazole derivatives extends to other significant pathogens. For instance, quinoline-1,3,4-oxadiazole hybrids have shown potent inhibitory activity against S. aureus, Escherichia coli, and Candida albicans. nih.govresearchgate.net Some derivatives displayed activity that was 4- to 16-fold more potent than the reference antibiotic neomycin. nih.govresearchgate.net

Furthermore, the introduction of a sulfonate or carboxylate moiety into the 1,3,4-oxadiazole structure has been explored to enhance antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.govmdpi.com Several of these derivatives exhibited better antibacterial activity than the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.govmdpi.com

Table 2: Antibacterial Activity of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol Derivatives Against Specific Pathogenic Strains

| Derivative Type | Pathogenic Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus (7 strains) | 4–32 µg/ml | nih.gov |

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 µg/mL | auctoresonline.org |

| Quinoline-1,3,4-oxadiazole hybrids | Staphylococcus aureus | Potent (4-fold > neomycin) | nih.govresearchgate.net |

| Quinoline-1,3,4-oxadiazole hybrids | Escherichia coli | Potent (16-fold > neomycin) | nih.govresearchgate.net |

| 1,3,4-Oxadiazole sulfonate/carboxylate derivatives | Xanthomonas oryzae pv. oryzae | EC50: 50.1–112.5 µM | nih.govmdpi.com |

| 1,3,4-Oxadiazole sulfonate/carboxylate derivatives | Xanthomonas axonopodis pv. citri | EC50: 95.8–155.2 µM | nih.govmdpi.com |

The antibacterial mechanism of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol derivatives involves interference with essential bacterial processes. One of the proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.netnih.gov This target is particularly relevant for quinolone-based oxadiazole derivatives. researchgate.netnih.gov

Another key mechanism involves the disruption of the bacterial cell membrane. Scanning electron microscopy analysis of Xanthomonas oryzae pv. oryzae treated with a 1,3,4-oxadiazole sulfonate derivative revealed that the compound caused the cell membrane to rupture or deform, leading to cell death. nih.gov Naturally occurring phenols and their derivatives have also been shown to increase the permeability of the cytoplasmic membrane in bacteria. frontiersin.org

Inhibition of fatty acid biosynthesis is another potential mechanism. Some 2,5-diamino-1,3,4-oxadiazole derivatives are thought to inhibit enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme involved in the final step of fatty acid synthesis. nih.gov

Furthermore, some N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives have been shown to inhibit the synthesis of lipoteicholic acid (LTA), a crucial component of the cell wall of many Gram-positive bacteria. mdpi.com

Antifungal Activity Against Fungal Strains

The 1,3,4-oxadiazole nucleus is a crucial component in many compounds demonstrating a wide range of antimicrobial activities, including antifungal properties. nih.govmdpi.com Derivatives of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol have been synthesized and evaluated for their efficacy against various fungal strains.

In one study, a series of 1,3,4-oxadiazole derivatives were tested against the phytopathogenic fungus Fusarium oxysporum. Several compounds, including 4a, 7a, and 7f, demonstrated inhibitory activity against the mycelial growth of this fungus. ctu.edu.vn Specifically, at a concentration of 100 µg/mL, these compounds showed control efficacies of 16.0%, 11.0%, and 18.0%, respectively, after three days. ctu.edu.vn Molecular docking studies suggested that the antifungal action of these compounds may be attributed to their binding affinity towards β-tubulin, a well-established target for fungicides. ctu.edu.vn

Another study focused on the development of 1,3,4-oxadiazole derivatives for controlling maize diseases caused by fungi such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.gov The results indicated that many of the synthesized derivatives exhibited positive antifungal activities. nih.gov Notably, against E. turcicum, several compounds showed significant antifungal activity with EC50 values lower than the commercial fungicide carbendazim. nih.gov For instance, compounds 4k, 5e, and 5k had EC50 values of 50.48, 47.56, and 32.25 μg/ml, respectively, compared to carbendazim's 102.83 μg/ml. nih.gov Further investigation using scanning electron microscopy revealed that these active compounds caused the hyphae of E. turcicum to shrink and collapse. nih.gov The proposed mechanism of action for these derivatives involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov

Additionally, new oxadiazole derivatives have been synthesized and tested against various Candida species. mdpi.com Compounds 4a, 4b, and 4e showed strong inhibitory activity against a clinical isolate of C. albicans, with a Minimum Inhibitory Concentration (MIC) value of 0.015 mg/mL. This was comparable to the standard antifungal ketoconazole (B1673606) (MIC of 0.007 mg/mL). The presence of phenyl and chlorophenyl groups was found to be important for this antifungal activity. mdpi.com

Table 1: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives against E. turcicum

| Compound | EC50 (μg/ml) |

|---|---|

| 4k | 50.48 |

| 5e | 47.56 |

| 5k | 32.25 |

| Carbendazim (Standard) | 102.83 |

Antitubercular and Antiviral Activity Assessments

The 1,3,4-oxadiazole scaffold is recognized for its presence in compounds with a broad spectrum of biological activities, including antitubercular and antiviral effects. nih.govmdpi.comnih.govcapes.gov.br

Antitubercular Activity:

Research has focused on designing and synthesizing 1,3,4-oxadiazole derivatives as potential antitubercular agents. One study reported a series of hydrazide derivatives containing a 1,3,4-oxadiazole core that were evaluated against various mycobacterial strains. mdpi.com Five of the tested compounds exhibited significant antimycobacterial activity with MIC values of 8 μg/mL against the M. tuberculosis H37Ra attenuated strain. mdpi.com Furthermore, two derivatives were effective against pyrazinamide-resistant strains with a MIC of 4 µg/mL. mdpi.com Molecular modeling studies suggested that these compounds may exert their effect by targeting the InhA enzyme, a key component of the mycobacterial cell wall synthesis pathway. mdpi.comchem-space.com

Another study developed benzo nih.govnih.govcyclohepta[1,2-b]pyridine-1,3,4-oxadiazole hybrids and tested their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Among the synthesized compounds, compound 4o was identified as a promising lead with a MIC of 1.56 μg/ml, while compounds 4l and 4m showed a MIC of 3.125 μg/ml. nih.gov

Antiviral Activity:

The 1,3,4-oxadiazole ring is considered a "privileged structure" in the development of antiviral agents, being a component of drugs active against HIV, HCV, HBV, and HSV. nih.govcapes.gov.br The introduction of this ring can improve the polarity, flexibility, and metabolic stability of drug candidates. nih.govcapes.gov.br

One area of investigation has been the development of 1,3,4-oxadiazole derivatives as inhibitors of the dengue virus (DENV) NS5 polymerase, an essential enzyme for viral replication. nih.gov Another study reported a 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole derivative that was as effective as the reference drug amantadine (B194251) in inhibiting the influenza virus, with an IC50 value of 39 µg/µL. nih.gov

Anti-inflammatory and Analgesic Research

The 1,3,4-oxadiazole moiety is a well-known pharmacophore associated with anti-inflammatory and analgesic properties. mdpi.comnih.govnih.govijpsjournal.com

Modulation of Inflammatory Pathways and Mediators

Derivatives of 1,3,4-oxadiazole have been shown to exert their anti-inflammatory effects through various mechanisms. It is postulated that they may act by inhibiting the biosynthesis of prostaglandins, key mediators of inflammation. nih.gov

A study on 2,5-disubstituted-1,3,4-oxadiazole derivatives incorporating a flurbiprofen (B1673479) moiety investigated their anti-inflammatory potential. mdpi.com The derivative Ox-6f displayed the most promising in vitro anti-inflammatory activity, with a 74.16% inhibition of heat-induced albumin denaturation, comparable to the standard drug ibuprofen (B1674241) (84.31%). mdpi.com In vivo studies using the carrageenan-induced paw edema model in rats showed that Ox-6f caused a significant reduction in edema. mdpi.com The mechanism of action is believed to involve the suppression of pro-inflammatory markers such as nitric oxide (NO), thiobarbituric acid reactive substances (TBARS), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). mdpi.com Molecular docking studies indicated that these compounds bind well to the active site of COX-2. mdpi.com

Another series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives also demonstrated anti-inflammatory effects in vivo, with activities ranging from approximately 33% to 62%, comparable to the standard drug Indomethacin (64.3%). mdpi.com Some of these derivatives also exhibited analgesic activity. mdpi.com

Furthermore, a series of newly synthesized 1,3,4-oxadiazole derivatives were evaluated for their in vitro anti-inflammatory activity using bovine serum and egg albumin denaturation assays. chula.ac.th Compounds 3e, 3f, and 3i showed moderate anti-inflammatory activity compared to the standard diclofenac (B195802) sodium. chula.ac.th

Antidiabetic Research

The inhibition of enzymes such as α-amylase and α-glucosidase is a key strategy in managing type II diabetes by controlling postprandial hyperglycemia. nih.govnih.govmums.ac.ir The 1,3,4-oxadiazole scaffold has been explored for its potential in developing new antidiabetic agents. nih.govnih.govmums.ac.irresearchgate.net

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, GSK-3β, PPARγ)

α-Amylase and α-Glucosidase Inhibition:

Several studies have reported the synthesis of novel 1,3,4-oxadiazole derivatives and their evaluation as inhibitors of α-amylase and α-glucosidase. In one such study, two compounds, SC2 and SC8, demonstrated potent α-amylase inhibitory activity with IC50 values of 36.5±1.5 µg/mL and 45.2±2.1 µg/mL, respectively, which were more potent than the standard drug acarbose (B1664774) (68.9±3.2 µg/mL). buketov.edu.kzresearchgate.net Molecular docking studies revealed that these compounds formed crucial interactions with key amino acid residues in the active site of human α-amylase. buketov.edu.kzresearchgate.net

Another study reported on new oxadiazole analogs, where compound 5g showed outstanding inhibitory potential against α-amylase with an IC50 value of 13.09±0.06 µg/ml, comparable to acarbose (IC50 = 12.20±0.78 µg/ml). nih.govnih.govmums.ac.ir The same study found that compounds 5a and 4a(a) exhibited strong inhibitory activity against α-glucosidase, with IC50 values of 12.27±0.41 µg/ml and 15.45±0.20 µg/ml, respectively, which were comparable to the standard drug miglitol (B1676588) (IC50 = 11.47±0.02 µg/ml). nih.govnih.govmums.ac.ir

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: